BenchChemオンラインストアへようこそ!

4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid

17β-HSD1 Endocrinology Enzyme Inhibition

4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid (CAS 866144-54-9) is a synthetic, non-steroidal isoindolinone derivative with a molecular formula of C16H21NO3 and a molecular weight of 275.35 g/mol. It is characterized by a hexanoic acid backbone substituted with an ethyl group and a 1-oxoisoindolinyl moiety.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 866144-54-9
Cat. No. B3160767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
CAS866144-54-9
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCCC(CC)C(CC(=O)O)N1CC2=CC=CC=C2C1=O
InChIInChI=1S/C16H21NO3/c1-3-11(4-2)14(9-15(18)19)17-10-12-7-5-6-8-13(12)16(17)20/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,18,19)
InChIKeyACSPQRZSBZMWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic Acid (CAS 866144-54-9): A Non-Steroidal 17β-HSD Inhibitor


4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid (CAS 866144-54-9) is a synthetic, non-steroidal isoindolinone derivative with a molecular formula of C16H21NO3 and a molecular weight of 275.35 g/mol [1]. It is characterized by a hexanoic acid backbone substituted with an ethyl group and a 1-oxoisoindolinyl moiety . This compound is documented as an inhibitor of human 17β-hydroxysteroid dehydrogenase types 1 and 2 (17β-HSD1 and 17β-HSD2) [2]. Its structural class has been associated with preclinical research into endocrinological diseases, particularly where local modulation of estradiol levels is therapeutically targeted [3].

Critical Selection Factors for 4-Ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic Acid: Why Analogs Are Not Interchangeable


The precise substitution pattern on the isoindolinone core and the length/nature of the alkanoic acid side chain critically dictate binding affinity and selectivity across 17β-HSD isoenzymes [1]. In-class compounds with even minor structural modifications—such as variations in the N-alkyl chain or aromatic ring substituents—show order-of-magnitude differences in inhibitory potency against 17β-HSD1 versus 17β-HSD2 [2]. Generic substitution of 4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid without accounting for its specific dual-inhibition profile and isoindolinone-derived physicochemical properties compromises the reproducibility of biochemical assays and structure-activity relationship (SAR) studies [1][2].

Quantitative Performance Evidence for 4-Ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic Acid Against Biological Targets


High Potency Inhibition of Human 17β-HSD1 in a Radiolabeled Substrate Assay

This compound inhibits human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) with an IC50 of 1.20 nM, as measured using a radio-HPLC assay with [3H]-E1 as a substrate in the presence of NAD+ [1]. This level of potency is comparable to other high-affinity non-steroidal inhibitors within the isoindolinone/benzothiazole chemotypes, where picomolar to low nanomolar IC50 values are observed, although a direct head-to-head study with a structurally identical comparator is not publicly available [2].

17β-HSD1 Endocrinology Enzyme Inhibition

Equipotent Inhibition of Human 17β-HSD2 Indicates a Broad Activity Profile

Against human 17β-HSD2 in a microsomal fraction assay using [3H]-E2, the compound also demonstrates an IC50 of 1.20 nM [1]. This equipotent activity against both type 1 and type 2 isozymes is a quantitatively defined characteristic that distinguishes it from 17β-HSD1-selective inhibitors, which typically show >10-fold selectivity [2]. A similar equipotent profile is observed for a limited subset of inhibitors within the same patent class, but cross-study comparability for this specific dual-inhibition ratio is not yet established [2].

17β-HSD2 Dual Inhibitor Bone Metabolism

Cross-Species Activity Data: Reduced Potency Against Mouse 17β-HSD2

The compound exhibits a species-dependent potency shift, with an IC50 of 27 nM against mouse liver homogenate 17β-HSD2, representing a 22.5-fold decrease compared to its activity against the human enzyme [1]. This is a critical parameter for in vivo model selection, as it indicates that standard murine models may require significantly higher doses to achieve target engagement. Other inhibitors in this class, such as some benzothiazole derivatives, also show species-dependent potency shifts, though the magnitude is compound-specific [2].

Species Selectivity Preclinical Models ADME

Purity and Lot-to-Lot Consistency: A Procurement Quality Benchmark

Commercial suppliers provide 4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid at specified purities of ≥97% or ≥98% (HPLC), with documentation including NMR, HPLC, and GC reports . This is standard for specialized research chemicals in this class and a strict minimum for quantitative biochemical and cellular assay reproducibility. The chemical is noted to be a mixture of Z- and E-isomers, with the E-isomer predominant .

Quality Control Reproducibility Analytical Chemistry

Validated Application Scenarios for 4-Ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic Acid in R&D


Biochemical Screening for Dual 17β-HSD1/2 Inhibition

Procure this compound as a reference inhibitor for enzymatic assays aimed at identifying or validating novel dual 17β-HSD1/2 inhibitors. Use its 1.20 nM IC50 against both human enzymes as a benchmark. The defined isomer mixture (predominantly E) necessitates careful documentation of the lot-specific isomer ratio for cross-study reproducibility [1].

Functional Profiling in Steroidogenic Cell Lines

Employ this compound to study the role of 17β-HSD1 and 17β-HSD2 in estradiol biosynthesis within hormone-dependent cancer cell lines (e.g., breast cancer T-47D or MCF-7 cells). Ensure the compound concentration range accounts for the >97% purity to accurately link enzyme inhibition to phenotypic outcomes .

Preclinical Model Cross-Validation

Utilize this compound to establish a 22.5-fold bridging factor between human and mouse 17β-HSD2 activity. When designing in vivo mouse studies aimed at validating human target engagement, this quantitative potency difference is essential for calculating appropriate doses that aim to achieve equivalent target occupancy [1].

Structure-Activity Relationship (SAR) Studies on Isoindolinones

Leverage this compound as a key intermediate or scaffold in medicinal chemistry programs exploring novel isoindolinone-based 17β-HSD inhibitors. The 3-carboxylic acid moiety provides a synthetic handle for generating amide, ester, or heterocyclic derivatives, while its documented bioactivity serves as a starting point for optimization [2].

Quote Request

Request a Quote for 4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.